molecular formula C2H8OS B14617441 Water dimethyl sulfide CAS No. 58328-83-9

Water dimethyl sulfide

Cat. No.: B14617441
CAS No.: 58328-83-9
M. Wt: 80.15 g/mol
InChI Key: KLSUXFSBGQDVGD-UHFFFAOYSA-N
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Description

Water dimethyl sulfide, also known as dimethyl sulfide, is an organosulfur compound with the chemical formula (CH₃)₂S. It is the simplest thioether and is characterized by a distinctive, disagreeable odor. This compound is a colorless liquid that is flammable and boils at 37°C (99°F). Dimethyl sulfide is naturally produced by the bacterial metabolism of methanethiol and is a breakdown product of dimethylsulfoniopropionate (DMSP) in marine environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl sulfide can be synthesized by treating hydrogen sulfide with excess methanol over an aluminum oxide catalyst. The reaction is as follows: [ 2 \text{CH}_3\text{OH} + \text{H}_2\text{S} \rightarrow (\text{CH}_3)_2\text{S} + 2 \text{H}_2\text{O} ] This method is commonly used in industrial settings due to its efficiency and simplicity .

Industrial Production Methods

In industrial production, dimethyl sulfide is often emitted as a byproduct from kraft pulping mills during the delignification process. Additionally, it can be produced by the bacterial transformation of dimethyl sulfoxide (DMSO) waste, which is disposed of into sewers .

Chemical Reactions Analysis

Types of Reactions

Dimethyl sulfide undergoes various chemical reactions, including:

    Oxidation: Dimethyl sulfide can be oxidized to dimethyl sulfoxide (DMSO) and further to dimethyl sulfone.

    Substitution: With chlorinating agents such as sulfuryl chloride, dimethyl sulfide converts to chloromethyl methyl sulfide[ \text{SO}_2\text{Cl}_2 + (\text{CH}_3)_2\text{S} \rightarrow \text{SO}_2 + \text{HCl} + \text{ClCH}_2\text{SCH}_3 ]

    Deprotonation: Dimethyl sulfide is deprotonated by butyl lithium[ \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{Li} + (\text{CH}_3)_2\text{S} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_3 + \text{LiCH}_2\text{SCH}_3 ]

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride for chlorination and butyl lithium for deprotonation. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include dimethyl sulfoxide,

Properties

CAS No.

58328-83-9

Molecular Formula

C2H8OS

Molecular Weight

80.15 g/mol

IUPAC Name

methylsulfanylmethane;hydrate

InChI

InChI=1S/C2H6S.H2O/c1-3-2;/h1-2H3;1H2

InChI Key

KLSUXFSBGQDVGD-UHFFFAOYSA-N

Canonical SMILES

CSC.O

Origin of Product

United States

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